molecular formula C13H13NO3 B13030955 5-(3-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylicacid

5-(3-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylicacid

Cat. No.: B13030955
M. Wt: 231.25 g/mol
InChI Key: JUTUGYIWVRQAAR-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a methoxyphenyl group and a carboxylic acid group attached to the pyrrole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3-methoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired pyrrole compound. The reaction conditions usually involve refluxing the mixture in ethanol for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
  • 5-(3-Methoxyphenyl)-3-ethyl-1H-pyrrole-2-carboxylic acid
  • 5-(3-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxamide

Uniqueness

5-(3-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8-6-11(14-12(8)13(15)16)9-4-3-5-10(7-9)17-2/h3-7,14H,1-2H3,(H,15,16)

InChI Key

JUTUGYIWVRQAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC(=CC=C2)OC)C(=O)O

Origin of Product

United States

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